molecular formula C11H16O2 B6197541 1-(methoxymethyl)-4-propoxybenzene CAS No. 22699-13-4

1-(methoxymethyl)-4-propoxybenzene

Cat. No.: B6197541
CAS No.: 22699-13-4
M. Wt: 180.2
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Description

1-(Methoxymethyl)-4-propoxybenzene is a substituted aromatic ether with the molecular formula C${11}$H${16}$O$2$ (inferred from substituent analysis). The compound features a benzene ring substituted at the 1-position with a methoxymethyl group (-CH$2$OCH$3$) and at the 4-position with a propoxy group (-OCH$2$CH$2$CH$3$).

Key structural analogs include:

  • 1-Methoxy-4-propoxybenzene (C${10}$H${14}$O$2$): A simpler ether with methoxy (-OCH$3$) and propoxy groups at the 1- and 4-positions, respectively .
  • 1-Bromo-4-(methoxymethyl)benzene (C$8$H$9$BrO): A brominated derivative with a methoxymethyl group .
  • 4-Methoxyphenylacetone (C${10}$H${12}$O$_2$): A ketone derivative with a methoxy group and acetyl substituent .

The propoxy group contributes to hydrophobicity, as seen in structurally similar compounds like 1-methoxy-4-propoxybenzene .

Properties

CAS No.

22699-13-4

Molecular Formula

C11H16O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-4-propoxybenzene can be achieved through several methods. One common approach involves the alkylation of 4-propoxyphenol with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Methoxymethyl)-4-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The methoxymethyl and propoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • The methoxymethyl group in this compound increases molecular weight and steric hindrance compared to 1-methoxy-4-propoxybenzene, likely reducing volatility .
  • Halogenated analogs (e.g., 1-bromo-4-(methoxymethyl)benzene) exhibit higher reactivity in substitution reactions due to the bromine leaving group .

Oxidation Behavior

  • 1-Methoxy-4-(1-methylethyl)benzene (a tert-butyl analog) undergoes free-radical chain oxidation to yield hydroperoxides and ketones (e.g., 1-(4-methoxyphenyl)ethanone) .
  • 1-Methoxy-4-propoxybenzene is less prone to oxidation than alkyl-substituted analogs due to the electron-donating propoxy group stabilizing the aromatic ring .

Pharmacological and Industrial Relevance

  • Methoxymethyl in Drug Design : The 4-(methoxymethyl) group in Alfentanil (a synthetic opioid) enhances lipid solubility, improving blood-brain barrier penetration . This suggests that this compound could have similar solubility advantages.
  • Pesticide Derivatives: Ethers like 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (etofenprox) demonstrate the role of alkoxy groups in insecticidal activity .

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